molecular formula C18H15N3O3S2 B2724667 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905699-34-5

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2724667
CAS No.: 905699-34-5
M. Wt: 385.46
InChI Key: ORVFPSLVXUAAOZ-ZZEZOPTASA-N
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Description

This compound is a benzothiazole derivative characterized by a (Z)-configured imine bond connecting two benzothiazole moieties. The parent benzothiazole rings are substituted with 4,7-dimethoxy and 3-methyl groups on one ring and a carboxamide group at the 6-position on the other. The stereoelectronic properties of the Z-isomer are critical for its biological interactions, as the spatial arrangement of substituents influences binding affinity and selectivity .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-15-12(23-2)6-7-13(24-3)16(15)26-18(21)20-17(22)10-4-5-11-14(8-10)25-9-19-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVFPSLVXUAAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O5SC_{19}H_{18}N_{2}O_{5}S with a molecular weight of approximately 386.4 g/mol. Its structure features a benzo[d]thiazole core, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H18N2O5SC_{19}H_{18}N_{2}O_{5}S
Molecular Weight386.4 g/mol
CAS Number868370-83-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Specifically, compounds similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene) have shown promising results in inducing apoptosis in cancer cells. For instance, a study indicated that benzothiazole derivatives could activate procaspase-3, leading to enhanced caspase-3 activity and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .

Case Study: Apoptosis Induction

In a comparative study, the compound was evaluated against several cancer cell lines:

  • Cell Lines : U937 (procaspase-3 over-expressing), MCF-7 (procaspase-3 non-expressing)
  • Mechanism : Induction of apoptosis via procaspase activation
  • Findings : The compound exhibited significant selectivity and potency in activating procaspase-3 compared to control compounds.

Antimicrobial Activity

The biological evaluation of thiazole derivatives has also revealed significant antimicrobial properties. Compounds containing thiazole moieties have been reported to possess broad-spectrum activity against various pathogens.

Comparative Antimicrobial Activity

CompoundActivity TypeReference
Benzothiazole Derivative AAntimicrobial
Benzothiazole Derivative BAnticancer
(Z)-N-(4,7-dimethoxy...)Antimicrobial

Enzyme Inhibition

Benzothiazoles are also recognized for their ability to inhibit specific enzymes. One notable target is the NQO2 enzyme, which plays a role in oxidative stress responses.

Inhibition Data

A recent study assessed various benzothiazole derivatives for their inhibitory effects on NQO2:

  • IC50 Values : The most potent compounds exhibited IC50 values ranging from 108 nM to 12 µM.
CompoundIC50 (nM)
Compound 1108
Compound 2123
(Z)-N-(4,7-dimethoxy...)TBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can significantly enhance their anticancer and antimicrobial properties. For example:

  • Electron-withdrawing groups at certain positions have been shown to increase potency against cancer cells.
  • Hydrophobic interactions play a critical role in binding affinity towards biological targets.

Scientific Research Applications

Structural Characteristics

The compound's structure is characterized by:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Methoxy groups : These enhance solubility and may influence biological interactions.
  • Carboxamide functional group : This is often associated with enhanced pharmacological properties.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole scaffolds exhibit significant biological activities, including:

Compound Name Structural Features Biological Activity
4-Methylbenzo[d]thiazoleMethyl group substitutionAntimicrobial
5-Fluoro-2-methylbenzamideFluorine substitutionAnticancer
7-MethoxybenzothiazoleMethoxy group additionEnzyme inhibition

The presence of methoxy and carboxamide groups in (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is believed to enhance its biological activity compared to other similar compounds.

Potential Applications

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various bacterial strains. The benzo[d]thiazole moiety is known to exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound's structural features suggest potential efficacy against cancer cell lines. Studies on related compounds have demonstrated activity against breast cancer cell lines (e.g., MCF7), indicating that this compound may also possess similar properties .
  • Enzyme Inhibition : The methoxy substituents may enhance the compound's ability to inhibit specific enzymes involved in disease processes, making it a candidate for further investigation in drug design.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three classes of analogs: fluorobenzamide derivatives, STING agonists, and quinolinium iodides.

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Biological Activity Solubility References
Target Compound Benzothiazole 4,7-dimethoxy, 3-methyl, benzo[d]thiazole-6-carboxamide Likely enzyme inhibition Moderate
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide Benzothiazole 4-fluorobenzamide (vs. thiazole-carboxamide) Unknown Moderate
STING Agonist (Compound 35) Benzo[d]thiazole + imidazopyridine Ethyl, methyl oxazole, hydroxypropoxy STING activation High (polar groups)
I8 (Quinolinium iodide) Quinolinium Fluorostyryl, (3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl Antimicrobial (inferred) Low (charged)

Key Findings

Substituent Effects
  • Target Compound vs. The methoxy and methyl groups in both compounds enhance lipophilicity, favoring membrane penetration .
  • The target compound’s simpler structure may offer better pharmacokinetics for central nervous system targets .
  • Quinolinium Iodides (I8): These charged compounds exhibit lower solubility in nonpolar environments but may interact strongly with nucleic acids or enzymes via ionic interactions. The target compound’s neutral structure suggests broader tissue distribution .
Stereochemical and Electronic Considerations
  • The (Z)-configuration in the target compound creates a planar geometry, facilitating π-π stacking with aromatic residues in biological targets. This contrasts with the (E)-isomers observed in ’s quinolinium derivatives, which adopt non-planar conformations .
  • Electron-Donating Groups : The 4,7-dimethoxy substituents stabilize the benzothiazole core through electron donation, enhancing metabolic stability compared to analogs with electron-withdrawing groups (e.g., fluorine in the fluorobenzamide derivative) .

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